molecular formula C21H20N4O6 B5457463 (5Z)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5457463
M. Wt: 424.4 g/mol
InChI Key: KHCLNSZYCTUFMD-KAMYIIQDSA-N
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Description

(5Z)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring, a nitrophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with 1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione under specific conditions such as controlled temperature and pH. The reaction may require catalysts to enhance the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require solvents such as ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(5Z)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (5Z)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

Uniqueness

What sets (5Z)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O6/c1-4-31-18-8-6-5-7-16(18)24-20(27)14(19(26)22-21(24)28)11-13-9-10-15(23(2)3)17(12-13)25(29)30/h5-12H,4H2,1-3H3,(H,22,26,28)/b14-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCLNSZYCTUFMD-KAMYIIQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)N(C)C)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)N(C)C)[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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